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molecular formula C3H5ClO3 B1593363 Propanoic acid, 3-chloro-2-hydroxy-, (2R)- CAS No. 61505-41-7

Propanoic acid, 3-chloro-2-hydroxy-, (2R)-

Cat. No. B1593363
M. Wt: 124.52 g/mol
InChI Key: OSLCJYYQMKPZHU-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242936

Procedure details

A mixture of 1.8 g (14.7 mmoles) 3-chlorolactic acid and 3.4 g p-chlorophenol in 15 ml 3.3N sodium hydroxide was stirred under reflux for two hours. The mixture was cooled to room temperature and acidified to pH=3, with concentrated hydrochloric acid. The resulting white crystals were filtered and dissolved in hot water and the hot solution was adjusted to pH=1 with concentrated sulfuric acid. Upon cooling the product, 3-(p-chlorophenoxy)-lactic acid was collected as clear crystals, 0.7 g, m.p. 135° to 136° C.; Edelson, et al., Biochem Pharmacol 18, 2331 (1969) reported m.p. 137° to 138° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:7])[C:4]([OH:6])=[O:5].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.Cl>[OH-].[Na+]>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][CH:3]([OH:7])[C:4]([OH:6])=[O:5])=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClCC(C(=O)O)O
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting white crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot water
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the product, 3-(p-chlorophenoxy)-lactic acid
CUSTOM
Type
CUSTOM
Details
was collected as clear crystals, 0.7 g, m.p. 135° to 136° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OCC(C(=O)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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